molecular formula C9H11ClN4 B13068575 2-(1-((3-Amino-4-chloro-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile

2-(1-((3-Amino-4-chloro-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile

Cat. No.: B13068575
M. Wt: 210.66 g/mol
InChI Key: YZQXGSFCHWFHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 2-(1-((3-Amino-4-Chloro-1H-Pyrazol-1-yl)methyl)cyclopropyl)acetonitrile

Structural Identification and IUPAC Nomenclature

The IUPAC name This compound systematically describes its molecular architecture:

  • Cyclopropane core : A three-membered carbocyclic ring (C3H5) forms the central scaffold.
  • Pyrazole substituent : A 1H-pyrazole ring substituted with an amino (-NH2) group at position 3 and a chlorine atom at position 4 is attached via a methylene (-CH2-) bridge to the cyclopropane.
  • Acetonitrile group : A nitrile-functionalized ethyl group (-CH2CN) extends from the cyclopropane.
Table 1: Key Structural Identifiers
Property Value Source
Molecular formula C9H12ClN5 Calculated
Molecular weight 210.67 g/mol
InChI Key YZQXGSFCHWFHHL-UHFFFAOYSA-N
Purity 95%

The molecular formula was derived by combining the cyclopropane (C3H5), methylpyrazole (C4H4ClN3), and acetonitrile (C2H3N) moieties. The InChI key provided in confirms its unique stereochemical identity.

Historical Development in Heterocyclic Chemistry

The synthesis of pyrazole derivatives dates to 1883, when Ludwig Knorr first demonstrated their antipyretic properties. However, the incorporation of cyclopropane rings into heterocyclic systems emerged later, driven by advances in cyclopropanation techniques such as the Simmons-Smith reaction and transition-metal-catalyzed methods.

The specific compound represents a convergence of two synthetic challenges:

  • Pyrazole functionalization : Introducing electron-withdrawing groups (e.g., -Cl) and nucleophilic groups (e.g., -NH2) on the pyrazole ring requires regioselective substitution strategies.
  • Cyclopropane stability : The strain inherent to cyclopropane rings necessitates mild reaction conditions to prevent ring-opening during functionalization.

Early routes to similar compounds involved:

  • Hydrazine-1,3-diketone condensations to form pyrazole cores.
  • Cyclopropanation of alkenes using diazomethane or diethylzinc.

Modern synthetic approaches, as inferred from related structures in and , likely employ:
$$ \text{Alkyne + Diazocompound} \xrightarrow{\text{Au/Selectfluor}} \text{Fluoropyrazole intermediate} $$
followed by nitrile group introduction via nucleophilic substitution.

Position within Pyrazolyl-Cyclopropane Derivative Classifications

Pyrazolyl-cyclopropane derivatives are categorized by their substitution patterns and functional groups. This compound occupies a distinct niche due to its:

Table 2: Comparative Analysis of Pyrazolyl-Cyclopropane Derivatives
Compound Pyrazole Substituents Cyclopropane Substituents Applications Source
This compound 3-NH2, 4-Cl -CH2CN Synthetic intermediate
N-Cyclopropyl-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide 1-CH3 -CONHC3H5 Agrochemical research
Cyclopropylacetonitrile None -CH2CN Pharmaceutical synthesis

Key differentiators:

  • Electronic effects : The amino group enhances nucleophilicity, while the chloro group directs electrophilic substitution.
  • Nitrile utility : The -CN group enables further transformations (e.g., hydrolysis to carboxylic acids, reduction to amines).

In contrast to carboxamide-functionalized analogues, the acetonitrile group in this compound offers distinct reactivity, making it valuable for:

  • Cross-coupling reactions (e.g., Suzuki-Miyaura using Pd catalysts).
  • Cycloadditions exploiting the nitrile’s triple bond.

Properties

Molecular Formula

C9H11ClN4

Molecular Weight

210.66 g/mol

IUPAC Name

2-[1-[(3-amino-4-chloropyrazol-1-yl)methyl]cyclopropyl]acetonitrile

InChI

InChI=1S/C9H11ClN4/c10-7-5-14(13-8(7)12)6-9(1-2-9)3-4-11/h5H,1-3,6H2,(H2,12,13)

InChI Key

YZQXGSFCHWFHHL-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC#N)CN2C=C(C(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Pyrazole Core Synthesis

The pyrazole ring is typically synthesized via cyclocondensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or acetylenic ketones.

  • Cyclocondensation of 1,3-Diketones with Hydrazine Derivatives : This classical method involves reacting β-diketones with hydrazine or substituted hydrazines to form pyrazole rings. The reaction can yield regioisomers depending on the substitution pattern and reaction conditions. For example, Girish et al. demonstrated a nano-ZnO catalyzed green protocol yielding 1,3,5-substituted pyrazoles with excellent yields (~95%) and short reaction times.

  • Cyclocondensation of Acetylenic Ketones with Hydrazines : This method is useful for introducing substituents at specific positions on the pyrazole ring. The reaction often results in regioisomeric mixtures, which can be controlled by choice of hydrazine and reaction conditions.

  • 1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds : This more modern approach uses diazo compounds and alkynes or alkenes to form pyrazole rings under mild conditions with good yields.

Attachment of the Cyclopropylmethyl Acetonitrile Moiety

  • The cyclopropylmethyl acetonitrile side chain is generally attached to the pyrazole nitrogen (N1 position) through nucleophilic substitution or alkylation reactions.

  • A common approach is the synthesis of a cyclopropylmethyl halide or similar electrophile, which is then reacted with the pyrazole under basic conditions to form the N-substituted product.

  • For example, the preparation of 1-(cyclopropylmethyl)-1H-pyrazole derivatives has been reported with high yields (up to 98%) using suitable alkylation protocols.

Representative Synthetic Route Overview

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Cyclocondensation 1,3-diketone + hydrazine derivative, nano-ZnO catalyst, mild conditions Polysubstituted pyrazole (e.g., 3-amino substitution) High yield (~95%), regioselectivity depends on hydrazine
2 Halogenation or use of chlorinated hydrazine Chlorination reagents or chlorinated hydrazine derivatives 4-chloro substituted pyrazole Chlorine introduced at position 4
3 Alkylation (N1 substitution) Cyclopropylmethyl halide + pyrazole, base (e.g., K2CO3), microwave irradiation or catalytic acid N-substituted pyrazole derivative Yields 35–89% depending on conditions
4 Introduction of acetonitrile group Nucleophilic substitution or coupling with acetonitrile derivatives Final compound Yields vary; purification by chromatography

Detailed Research Findings

  • Yields and Conditions : The nucleophilic substitution reactions attaching linkers such as cyclopropylmethyl groups to pyrazole cores typically yield between 16% and 89%, depending on the substituents and reaction conditions. Microwave irradiation or catalytic acid (e.g., 1M HCl) can significantly improve reaction rates and yields.

  • Effect of Substituents : The presence of electron-withdrawing groups like chloro on the pyrazole ring can reduce yields in subsequent substitution steps, sometimes dramatically (down to 5–9%).

  • Purification and Characterization : The final compounds are usually purified by chromatographic methods and characterized by mass spectrometry (e.g., LRMS ESI), NMR spectroscopy, and elemental analysis to confirm structure and purity.

  • Alternative Synthetic Approaches : Some studies suggest one-pot or multi-step syntheses involving intermediates such as boronic esters or amides, which can be transformed into the target molecule through Suzuki coupling or amidation reactions.

Summary Table of Key Preparation Methods

Preparation Step Methodology Typical Reagents/Conditions Yield Range (%) Remarks
Pyrazole ring formation Cyclocondensation 1,3-diketones + hydrazine derivatives, nano-ZnO catalyst 80–95 Green protocols available
Introduction of 3-amino group Use of amino-substituted hydrazine or post-functionalization Amino hydrazine derivatives, mild conditions Moderate to high Amino group generally introduced early
Introduction of 4-chloro substituent Halogenation or use of chlorinated precursors Chlorinating agents or chlorinated hydrazines Variable (low to moderate) Electron-withdrawing effect may reduce yields
N1-alkylation with cyclopropylmethyl Nucleophilic substitution, base catalysis, microwave or acid catalysis Cyclopropylmethyl halides, K2CO3, HCl catalyst 35–89 Microwave irradiation improves yield
Attachment of acetonitrile group Nucleophilic substitution or coupling Acetonitrile derivatives, coupling agents Moderate Requires careful control to avoid side reactions

Chemical Reactions Analysis

2-(1-((3-Amino-4-chloro-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chloro group can be substituted with other nucleophiles like thiols, amines, or alkoxides under appropriate conditions.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

Kinase Inhibition

The primary application of 2-(1-((3-Amino-4-chloro-1H-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile is in the field of kinase inhibition. Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often linked to various diseases, including cancer.

Case Study: PCTAIRE Family Kinases
A study published in the International Journal of Molecular Sciences highlights the compound's role as a selective inhibitor of the PCTAIRE family of kinases, particularly CDK16. The compound exhibited high cellular potency with an EC50 of 33 nM against CDK16 and demonstrated selective inhibition over other kinases, making it a promising candidate for further development in cancer therapeutics .

Structure-Activity Relationship (SAR) Studies

In drug discovery, understanding the relationship between chemical structure and biological activity is crucial. SAR studies involving derivatives of the pyrazole moiety have shown that modifications can lead to increased selectivity and potency against specific kinases.

Example of SAR Findings
Research indicates that varying substituents on the pyrazole ring can significantly impact the compound's binding affinity and selectivity toward target kinases. For instance, altering the head group on the pyrazole has been shown to enhance selectivity for CDK16 while reducing activity against other kinases .

Mechanism of Action

The mechanism of action of 2-(1-((3-Amino-4-chloro-1h-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile involves its interaction with specific molecular targets and pathways. The amino and chloro groups on the pyrazole ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, such as enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Features of Compared Compounds

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Potential Applications
This compound C₉H₁₀ClN₅ Cyclopropane, pyrazole, acetonitrile 231.67 Pharmaceutical intermediates
Montelukast Sodium C₃₅H₃₅ClNNaO₃S Cyclopropane, quinoline, sulfanylmethyl 608.18 Asthma therapy
Narlaprevir C₃₆H₆₃N₅O₇S Cyclohexane, sulfonamide, bicyclo[3.1.0]hexane 734.00 Antiviral (HCV protease inhibitor)

Key Observations:

Cyclopropane vs. Montelukast Sodium also contains a cyclopropane ring but pairs it with a sulfanylmethyl group and a quinoline moiety, enabling selective binding to leukotriene receptors .

Functional Group Diversity: The acetonitrile group in the target compound may improve solubility in polar solvents compared to Montelukast’s sulfanylmethyl group. However, Montelukast’s quinoline moiety likely enhances membrane permeability for pulmonary delivery . Narlaprevir’s sulfonamide and bicyclo[3.1.0]hexane groups contribute to its protease inhibitory activity, whereas the target compound’s pyrazole ring could facilitate hydrogen bonding in enzyme interactions .

Chlorine Substitution: The 4-chloro substituent on the pyrazole ring in the target compound may reduce metabolic degradation compared to non-halogenated analogs, similar to chloroquinoline derivatives in Montelukast .

Notes

  • The target compound’s discontinued status limits current experimental data; inferences are drawn from structurally related pharmaceuticals.

Biological Activity

2-(1-((3-Amino-4-chloro-1H-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a pyrazole moiety, which is increasingly recognized for its diverse pharmacological properties, including kinase inhibition and anti-cancer activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H13ClN4\text{C}_{10}\text{H}_{13}\text{Cl}\text{N}_4

This structure includes a cyclopropyl group and an acetonitrile functional group, which may contribute to its biological activity.

Kinase Inhibition

Recent studies have highlighted the role of pyrazole derivatives in inhibiting various kinases, which are critical in cell signaling pathways. For instance, compounds containing the 3-amino-4-chloro-1H-pyrazole scaffold have shown significant inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK16. This inhibition leads to cell cycle arrest and reduced proliferation in cancer cell lines .

In Vitro Studies

Several studies have demonstrated the biological activity of pyrazole derivatives, including this compound. The following table summarizes key findings from recent research:

StudyCompoundTargetIC50 (nM)Effect
43dCDK1633Cell cycle arrest (G2/M phase)
AfuresertibAkt isoforms<10Inhibition of tumor growth
Pyrazole-Isoindoline hybridHPPD12Herbicidal activity

These studies indicate that compounds related to the target compound exhibit potent biological activities through different mechanisms.

Case Study 1: CDK Inhibition and Cancer Therapy

A study focused on the development of pyrazole-based inhibitors for CDK16 revealed that these compounds could effectively induce G2/M phase arrest in cancer cells. The lead compound exhibited an EC50 of 33 nM, demonstrating significant potency against this target. This suggests that further development of similar pyrazole derivatives could yield effective anti-cancer agents .

Case Study 2: Anti-inflammatory Potential

Research has also explored the anti-inflammatory properties of pyrazole derivatives. A study indicated that compounds with the pyrazole scaffold could inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.